molecular formula C13H10Cl3NO3 B5879646 N-(2-furylmethyl)-2-(2,4,5-trichlorophenoxy)acetamide

N-(2-furylmethyl)-2-(2,4,5-trichlorophenoxy)acetamide

Cat. No. B5879646
M. Wt: 334.6 g/mol
InChI Key: JIOTUWOPZQMGHV-UHFFFAOYSA-N
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Description

"N-(2-furylmethyl)-2-(2,4,5-trichlorophenoxy)acetamide" belongs to a class of compounds known for their complex synthesis and diverse chemical properties. This class of chemicals involves intricate molecular structures and is studied for various chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves reactions between specific amines and acid chlorides in inert solvents. For example, the synthesis of trichloro-N-[(trimethylsilyl)methyl]acetamide and related compounds highlights the use of N-[(trimethylsilyl)methyl]amine with corresponding acids, showcasing the complexity and precision required in these chemical processes (Sterkhova et al., 2019).

Molecular Structure Analysis

Crystal structure analysis is crucial for understanding the molecular geometry and intermolecular interactions. For instance, the study of the crystal structure of anticancer drugs like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide provides insights into the molecular arrangement and potential activity sites (Sharma et al., 2018).

Chemical Reactions and Properties

Chemical properties of related compounds are studied through various reactions, such as the S-alkylation of thiolates, indicating the reactivity and potential applications of these chemicals in different domains (Oleinik et al., 2023).

Physical Properties Analysis

The physical properties, including solubility, melting points, and spectral data, are fundamental for characterizing these compounds. Studies often involve comprehensive spectroscopic analysis to elucidate these properties.

Chemical Properties Analysis

Chemical properties encompass reactivity, stability, and interactions with other molecules. For related compounds, such as silylated derivatives of N-(2-hydroxyphenyl)acetamide, the synthesis and structural analysis reveal insights into their reactivity and potential chemical applications (Nikonov et al., 2016).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(2,4,5-trichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl3NO3/c14-9-4-11(16)12(5-10(9)15)20-7-13(18)17-6-8-2-1-3-19-8/h1-5H,6-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOTUWOPZQMGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-(2,4,5-trichlorophenoxy)acetamide

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